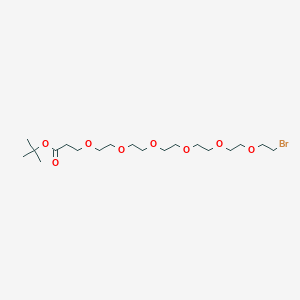
Bromo-PEG6-t-butyl ester
Vue d'ensemble
Description
Bromo-PEG6-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular formula of Bromo-PEG6-t-butyl ester is C19H37BrO8 . It has a molecular weight of 473.4 g/mol .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG6-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Applications De Recherche Scientifique
Drug Delivery Systems
Bromo-PEG6-t-butyl ester: is commonly used in the development of drug delivery systems due to its hydrophilic PEG spacer . This spacer increases the solubility of drugs in aqueous media, which is crucial for efficient drug delivery . The bromide group serves as a good leaving group for nucleophilic substitution reactions, allowing for the attachment of various drug molecules to the PEG chain.
Surface Modification of Nanoparticles
The compound is instrumental in the surface modification of nanoparticles. By attaching to the surface of nanoparticles, Bromo-PEG6-t-butyl ester can improve their biocompatibility and circulation time in the bloodstream. This is particularly useful in creating nanoparticles that can evade the immune system and deliver therapeutic agents directly to target cells .
Proteomics and Genomics
In proteomics and genomics, Bromo-PEG6-t-butyl ester can be used to modify proteins and DNA, respectively. The modification can protect these biomolecules from degradation, enhance their stability, and improve their interaction with other biomolecules or surfaces for analysis and detection purposes .
Antibody-Drug Conjugates (ADCs)
This compound is also used in the synthesis of antibody-drug conjugates (ADCs). The t-butyl protected carboxyl group can be deprotected under acidic conditions to reveal a reactive carboxyl group that can be coupled with antibodies. The bromide end can then be used to attach cytotoxic agents, forming ADCs that are specific to cancer cells .
Molecular Imaging
Bromo-PEG6-t-butyl ester: aids in the development of molecular imaging agents. The PEGylated compounds can be conjugated with imaging moieties, such as fluorescent dyes or radiolabels, which can then be used to visualize biological processes in real-time .
Tissue Engineering
In tissue engineering, the compound is used to modify the surfaces of scaffolds to enhance cell attachment and growth. The hydrophilic nature of the PEG chain promotes cell compatibility and proliferation, which is essential for the development of artificial tissues .
Mécanisme D'action
Target of Action
Bromo-PEG6-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology
Mode of Action
The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This property is essential for the formation of covalent bonds with target proteins. The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing for further chemical reactions.
Pharmacokinetics
The PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37BrO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDORXGTMATBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG6-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)